5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
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Description
The compound “5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one” is a complex organic molecule. It contains an indole subunit, which is a common structure in many natural products and pharmaceuticals . The compound also contains a benzodiazepine ring, which is a common structure in drugs used for their sedative and anxiolytic effects .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The indole and benzodiazepine subunits would likely contribute to the overall stability of the molecule .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a benzodiazepine ring work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(24-13-12-15-6-1-3-10-19(15)24)14-25-20-11-4-2-8-18(20)23-17-9-5-7-16(17)22(25)27/h1-4,6,8,10-11,16H,5,7,9,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXYIEBQOCRFGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NC3=CC=CC=C3N(C2=O)CC(=O)N4CCC5=CC=CC=C54)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one |
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